4-Chloro-2-methylpyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylpyridin-3-OL is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 2-methylpyridin-3-OL. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylpyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives of this compound.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
4-Chloro-2-methylpyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridin-3-OL: Lacks the chlorine substituent, resulting in different reactivity and properties.
4-Chloro-3-methylpyridin-2-OL: Similar structure but with different substitution pattern, affecting its chemical behavior.
5-Chloro-2-methylpyridin-3-OL: Another isomer with distinct properties and applications.
Uniqueness
Its chlorine substituent at the 4-position and methyl group at the 2-position make it a versatile compound for various synthetic and research purposes .
Biological Activity
4-Chloro-2-methylpyridin-3-OL is a pyridine derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₈ClN₁O
- Molecular Weight : Approximately 145.6 g/mol
The presence of a chlorine atom at the 4-position and a hydroxyl group at the 3-position on the pyridine ring contributes to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or agricultural pesticides.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis. This disruption leads to cell lysis and death. Additionally, its interaction with microbial metabolic pathways further enhances its efficacy as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research has indicated effectiveness against various fungal strains, including Candida species, which are known for causing opportunistic infections in immunocompromised individuals.
Table 2: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 64 µg/mL |
Study on Biotransformation
A notable study investigated the biotransformation of related pyridine derivatives using Burkholderia sp. MAK1. The study found that certain substituted pyridines could be effectively converted into hydroxylated products, indicating potential pathways for enhancing the biological activity of compounds like this compound through microbial action .
Therapeutic Applications
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy in targeting specific enzymes or pathways involved in disease progression, particularly in cancer therapy .
Properties
IUPAC Name |
4-chloro-2-methylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDEZQLVSRJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.